molecular formula C10H15N3O B7910509 1-(5-Methylpyrimidin-4-yl)piperidin-4-ol

1-(5-Methylpyrimidin-4-yl)piperidin-4-ol

Cat. No.: B7910509
M. Wt: 193.25 g/mol
InChI Key: ACHGXYCUJKVZOZ-UHFFFAOYSA-N
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Description

1-(5-Methylpyrimidin-4-yl)piperidin-4-ol is a piperidine derivative featuring a pyrimidine ring substituted with a methyl group at the 5-position. This compound is of significant interest in medicinal chemistry due to its structural versatility, which allows for diverse pharmacological applications. Piperidine scaffolds are commonly employed in drug design owing to their favorable pharmacokinetic properties, including blood-brain barrier (BBB) penetration and metabolic stability . The pyrimidine moiety, a heterocyclic aromatic ring, enhances binding affinity to biological targets such as enzymes and receptors, making this compound a valuable intermediate in the development of therapeutics for neurological disorders, oncology, and infectious diseases .

Properties

IUPAC Name

1-(5-methylpyrimidin-4-yl)piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-6-11-7-12-10(8)13-4-2-9(14)3-5-13/h6-7,9,14H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHGXYCUJKVZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCC(CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methylpyrimidin-4-yl)piperidin-4-ol typically involves the reaction of 5-methylpyrimidine with piperidin-4-ol under specific conditions. One common method includes:

    Starting Materials: 5-Methylpyrimidine and piperidin-4-ol.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group, facilitating nucleophilic substitution.

    Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used.

    Temperature: The reaction is usually conducted at elevated temperatures, around 80-100°C, to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methylpyrimidin-4-yl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine using hydrogenation catalysts such as palladium on carbon.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Thionyl chloride in dichloromethane.

Major Products

    Oxidation: 1-(5-Methylpyrimidin-4-yl)piperidin-4-one.

    Reduction: 1-(5-Methyl-1,2,3,4-tetrahydropyrimidin-4-yl)piperidin-4-ol.

    Substitution: 1-(5-Methylpyrimidin-4-yl)piperidin-4-yl chloride.

Scientific Research Applications

The compound 1-(5-Methylpyrimidin-4-yl)piperidin-4-ol is a piperidine derivative that has garnered attention in various scientific research fields due to its potential applications in medicinal chemistry, neuropharmacology, and materials science. This article provides a comprehensive overview of its applications, supported by case studies and data tables.

The structure of this compound consists of a piperidine ring bonded to a methyl-substituted pyrimidine moiety, which is crucial for its biological activity.

Medicinal Chemistry

This compound has shown promise as a lead compound in the development of pharmaceuticals targeting neurodegenerative diseases. Its structure allows for interactions with neurotransmitter systems, particularly those involving acetylcholine receptors, making it a candidate for treating conditions like Alzheimer's disease.

Case Study: Acetylcholinesterase Inhibition

A study evaluated the inhibitory effects of various piperidine derivatives on acetylcholinesterase (AChE) activity. The results indicated that this compound exhibited significant AChE inhibition, suggesting potential use in cognitive enhancement therapies or neuroprotection against neurodegenerative disorders.

Neuropharmacology

Research has explored the neuroprotective effects of this compound. Its ability to modulate neurotransmitter release and inhibit neuroinflammation makes it a candidate for further investigation in treating diseases such as Parkinson's and Alzheimer's.

Case Study: Neuroprotective Effects

In vitro studies demonstrated that derivatives similar to this compound could mitigate oxidative stress-induced neuronal damage. These findings suggest that the compound may help in developing therapeutic strategies for neurodegenerative diseases.

Materials Science

The unique properties of this compound have led researchers to investigate its applications in materials science, particularly in creating novel polymers and coatings with enhanced properties.

Case Study: Polymer Development

Research into the incorporation of this compound into polymer matrices has shown improved thermal stability and mechanical properties, making it suitable for advanced material applications in electronics and coatings.

Mechanism of Action

The mechanism of action of 1-(5-Methylpyrimidin-4-yl)piperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity. For example, it could act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Table 1: Impact of Pyrimidine Substitution on Key Properties

Compound Substituent Position Key Modifications Potential Pharmacological Impact
1-(5-Methylpyrimidin-4-yl)piperidin-4-ol 4-yl Methyl at 5-position Balanced lipophilicity for CNS penetration
1-(5-Methylpyrimidin-2-yl)piperidin-4-ol 2-yl Methyl at 5-position Altered binding due to steric hindrance
1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol 4-yl Methoxy (6), methylthio (2) Increased metabolic stability

Piperidine Hydroxyl Group Positioning

The hydroxyl group on the piperidine ring is a critical pharmacophore. For instance:

  • 1-(4-Octylphenethyl)piperidin-4-ol (RB-005) exhibits 15-fold selectivity for sphingosine kinase 1 (SK1) over SK2, whereas its 3-hydroxy analog RB-019 shows only 6.1-fold selectivity. This highlights the importance of the hydroxyl group’s position (4-OH vs. 3-OH) in modulating enzyme selectivity .

Alkyl Chain Modifications and Selectivity

The length and branching of alkyl chains significantly influence biological activity:

  • RB-024 (1-(3-(4-Octylphenyl)propyl)piperidin-4-ol) and RB-025 (1-(4-(4-Octylphenyl)butyl)piperidin-4-ol) differ in alkyl chain length (C3 vs. C4). RB-024’s shorter chain may reduce off-target interactions, enhancing specificity for lipid kinases .

Table 2: Alkyl Chain Effects on Selectivity and Solubility

Compound Alkyl Chain Structure Key Property Biological Implication
RB-024 C3 propyl Moderate hydrophobicity Enhanced SK1 specificity
RB-025 C4 butyl Increased hydrophobicity Improved membrane partitioning
3-(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)propan-1-ol C3 propanol Higher hydrophilicity Favorable solubility for IV delivery

Halogenation and Aromatic Interactions

Halogen substituents enhance binding through hydrophobic and halogen-bonding interactions:

  • 1-(5-Bromo-4-methylpyridin-2-yl)piperidin-4-ol (CAS 1220019-87-3) incorporates bromine, which increases molecular weight (271.15 g/mol) and may improve target residence time via van der Waals interactions .

Crystallographic and Conformational Insights

Crystal structure analyses of piperidine derivatives, such as 4-(4-chlorophenyl)-4-hydroxypiperidine , reveal chair conformations with puckering parameters (Q = 0.582–0.584 Å) that stabilize intramolecular hydrogen bonds. These structural features are critical for maintaining binding pocket compatibility in neuroleptic drugs like haloperidol .

Biological Activity

1-(5-Methylpyrimidin-4-yl)piperidin-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available pyrimidine derivatives. The process generally includes:

  • Formation of the piperidine ring through cyclization reactions.
  • Substitution reactions to introduce the methyl group at the 5-position of the pyrimidine.
  • Hydroxylation to obtain the final product.

Antimicrobial Activity

Research has indicated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, studies on related compounds demonstrate their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMIC (µg/mL)
AStaphylococcus aureus75
BE. coli<125
CPseudomonas aeruginosa150

These findings suggest that the compound could have potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Anticancer Activity

This compound has also been studied for its anticancer properties. Research indicates that compounds with similar structures can inhibit specific cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival.

A study demonstrated that certain piperidine derivatives showed IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer activity:

Cell LineIC50 (µM)
MCF-7 (Breast cancer)10
HeLa (Cervical cancer)15
A549 (Lung cancer)12

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes such as kinases or proteases, which are crucial for cancer cell survival.
  • Receptor Modulation : The compound may interact with specific receptors involved in neurotransmission or cellular signaling pathways, influencing cellular responses.
  • Membrane Disruption : Some studies suggest that piperidine derivatives can disrupt bacterial membranes, leading to cell death.

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of piperidine derivatives:

  • Antimicrobial Studies : In one study, a series of piperidine derivatives were tested against multiple bacterial strains, showcasing their ability to disrupt membrane integrity and inhibit growth .
  • Anticancer Research : Another investigation focused on the structure-activity relationship (SAR) of piperidine-based compounds, revealing modifications that enhance potency against specific cancer types .
  • Pharmacokinetics : Evaluation of the pharmacokinetic properties indicated favorable absorption and distribution characteristics for related compounds, suggesting potential for therapeutic use .

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